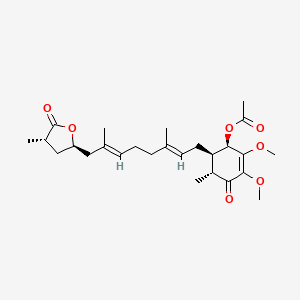

4-acetylantroquinonol B

Description

Structure

3D Structure

Properties

CAS No. |

1187652-02-3 |

|---|---|

Molecular Formula |

C26H38O7 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

[(1R,5R,6R)-6-[(2E,6E)-3,7-dimethyl-8-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]octa-2,6-dienyl]-2,3-dimethoxy-5-methyl-4-oxocyclohex-2-en-1-yl] acetate |

InChI |

InChI=1S/C26H38O7/c1-15(9-8-10-16(2)13-20-14-17(3)26(29)33-20)11-12-21-18(4)22(28)24(30-6)25(31-7)23(21)32-19(5)27/h10-11,17-18,20-21,23H,8-9,12-14H2,1-7H3/b15-11+,16-10+/t17-,18+,20-,21+,23+/m0/s1 |

InChI Key |

XXAVUEUAHANHQA-ZXOJLNOSSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](OC1=O)C/C(=C/CC/C(=C/C[C@@H]2[C@H](C(=O)C(=C([C@@H]2OC(=O)C)OC)OC)C)/C)/C |

Canonical SMILES |

CC1CC(OC1=O)CC(=CCCC(=CCC2C(C(=O)C(=C(C2OC(=O)C)OC)OC)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 4-acetylantroquinonol B: A Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetylantroquinonol B, a novel ubiquinone derivative isolated from the mycelium of the medicinal fungus Antrodia cinnamomea. First identified during investigations into the anti-cancer properties of this traditional Taiwanese medicine, this compound has emerged as a potent bioactive compound with significant therapeutic potential. This document details its discovery, natural origin, and biosynthetic pathway. Furthermore, it presents a compilation of its biological activities, with a focus on its anti-cancer effects, supported by quantitative data. Detailed experimental methodologies for its isolation and purification are provided, alongside a depiction of the key signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

A Bioactive Constituent of Antrodia cinnamomea

This compound is a naturally occurring compound first isolated from the mycelium of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a rare and valuable medicinal fungus endemic to Taiwan.[1][2] Traditionally used for treating various ailments, including liver diseases and cancer, extracts of A. cinnamomea have been the subject of extensive scientific investigation to identify their bioactive components.[1][2] The discovery of this compound was the result of bioassay-guided fractionation of mycelial extracts, where researchers sought to identify the specific compounds responsible for the observed anti-hepatoma activity.[2]

Biosynthesis: A Pathway Akin to Coenzyme Q

The biosynthesis of this compound in Antrodia cinnamomea is closely related to the well-established pathway for coenzyme Q (ubiquinone) synthesis.[3][4] It originates from the polyketide pathway, where orsellinic acid, formed from acetyl-CoA and malonyl-CoA, serves as the precursor for the benzoquinone ring.[3][5] The isoprenoid side chain is synthesized via the mevalonate (B85504) pathway.[6] Isotopic labeling studies have confirmed that both the benzoquinone ring and the isoprenoid tail are key structural components derived from these pathways.[3][6] The final steps of the biosynthesis are believed to involve a series of modifications, including prenylation, hydroxylation, methylation, and ultimately acetylation, to yield the final this compound molecule.[4]

Physicochemical Properties and Structure Elucidation

The molecular formula of this compound is C₂₆H₃₈O₇, corresponding to a molecular weight of 462.6 g/mol . Its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The detailed spectroscopic data confirming its structure are summarized below.

(Note: Specific spectroscopic data such as NMR chemical shifts, coupling constants, and full mass spectrometry fragmentation patterns are not available in the provided search results. The following is a representative description of the expected data based on the compound's structure.)

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra would reveal the presence of a substituted benzoquinone ring, a polyisoprenoid tail, and an acetyl group. Key signals would include aromatic protons on the quinone ring, olefinic protons in the isoprenoid chain, and a characteristic singlet for the acetyl methyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments would provide further evidence for the connectivity of the different structural motifs.

-

Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as hydroxyl (-OH), carbonyl (C=O) from the quinone and the acetyl group, and C-O stretching vibrations.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from the mycelium of Antrodia cinnamomea cultivated through submerged fermentation.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Submerged Fermentation: Antrodia cinnamomea is cultured in a suitable liquid medium in a fermenter to produce a sufficient quantity of mycelia.[2]

-

Mycelia Harvesting and Extraction: The mycelia are harvested by filtration, dried, and then extracted with ethanol. The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): The enriched fractions from the silica gel column are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~0.22 | 72 | [2] |

| HepG2 | Hepatocellular Carcinoma | ~0.17 | 96 | [2] |

| DLD-1 | Colorectal Carcinoma | 7.82 | 24 | [7] |

| HCT116 | Colorectal Carcinoma | 11.25 | 24 | [7] |

Modulation of Signaling Pathways

The anti-cancer effects of this compound are attributed to its ability to modulate multiple oncogenic signaling pathways. One of the key pathways inhibited by this compound is the VEGF/PI3K/ERK/mTOR pathway, which is crucial for tumor growth, angiogenesis, and metastasis.

VEGF/PI3K/ERK/mTOR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the VEGF/PI3K/ERK/mTOR pathway by this compound.

By inhibiting the phosphorylation of key kinases in this pathway, this compound effectively suppresses downstream cellular processes that are essential for cancer progression.[4] Additionally, it has been reported to negatively regulate other critical pathways such as the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways in colorectal cancer.[5]

Conclusion and Future Perspectives

This compound, a unique natural product from Antrodia cinnamomea, has demonstrated significant potential as a lead compound for the development of novel anti-cancer therapeutics. Its well-defined origin, coupled with a growing understanding of its biological activities and mechanisms of action, makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on optimizing its synthesis or production, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential in combination therapies. The information compiled in this technical guide provides a solid foundation for these future endeavors, aiming to translate the therapeutic promise of this remarkable molecule into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Bioactive Compounds of Antrodia cinnamomea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodia cinnamomea, also known as Antrodia camphorata or Taiwanofungus camphoratus, is a parasitic fungus endemic to Taiwan that grows on the inner cavity of the native Cinnamomum kanehirai tree.[1][2] Revered in traditional medicine as the "ruby in the forest," it has been historically used to treat conditions like food intoxication, diarrhea, and liver-related ailments.[1][3][4] Modern scientific investigation has validated many of its therapeutic properties, attributing them to a rich and unique profile of bioactive secondary metabolites.[5] These compounds exhibit a wide range of pharmacological activities, including potent anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, and immunomodulatory effects.[1][5][6]

This guide provides an in-depth overview of the core bioactive compounds isolated from A. cinnamomea, detailed experimental protocols for their extraction and analysis, quantitative data on their biological efficacy, and a visual representation of the key signaling pathways they modulate.

Major Classes of Bioactive Compounds

The therapeutic potential of A. cinnamomea stems from several distinct classes of chemical constituents found in its fruiting bodies and mycelia.[1][7] The primary categories include triterpenoids, polysaccharides, ubiquinone derivatives, and maleic/succinic acid derivatives.[3][6]

-

2.1 Triterpenoids: These are the most studied compounds in A. cinnamomea and are largely responsible for its potent cytotoxic activities against various cancer cell lines. They are primarily ergostane (B1235598) and lanostane-type steroids. Key examples include Antcin A, B, C, H, K, and Zhankuic acids A, B, and C.[8]

-

2.2 Polysaccharides: As high-content bioactive compounds, polysaccharides from A. cinnamomea (APSs) are known for their immunomodulatory, anti-inflammatory, anti-angiogenic, and anti-viral activities.[1][2][7] These are primarily β-glucans, and their activity can be enhanced through processes like sulfation.[1]

-

2.3 Ubiquinone Derivatives: Antroquinonol is the most prominent compound in this class, first identified from solid-state fermented mycelia.[1] It and its derivatives (e.g., 4-acetylantroquinonol B) exhibit significant anti-cancer, anti-inflammatory, and immunosuppressive properties.[1][3]

-

2.4 Maleic and Succinic Acid Derivatives: Compounds such as Antrodins A-E are noted for their cytotoxic effects on tumor cell lines and significant hepatoprotective activity.[1]

-

2.5 Benzenoids and Other Compounds: Other isolates include benzenoids like antrolone and coenzyme Q0, which contribute to the fungus's anti-inflammatory and antitumor effects.[1]

Quantitative Data on Biological Activity

The efficacy of A. cinnamomea compounds is often quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and by the yields obtained through various extraction methods.

Table 1: Cytotoxicity (IC50) of A. cinnamomea Extracts and Compounds on Hepatocellular Carcinoma Cells

| Compound/Extract | Cell Line | IC50 Value | Incubation Time | Reference |

|---|---|---|---|---|

| Ethanolic Extract (EAC) | Huh-7 | 245.40 µg/mL | 48 h | [9] |

| Ethanolic Extract (EAC) | HepG2 | 51.93 µg/mL | 48 h | [9] |

| EAC Co-cultivated w/ Ginger (EACG) | Huh-7 | 50.33 µg/mL | 48 h | [9] |

| EAC Co-cultivated w/ Ginger (EACG) | HepG2 | 8.35 µg/mL | 48 h | [9] |

| Sorafenib (B1663141) | Huh-7 | 6.8 µM | 48 h | [10] |

| Sorafenib | HepG2 | 4.3 µM | 48 h | [10] |

| Ethanolic Extract (EAC) | Huh-7 | > 200 µg/mL | 48 h | [10] |

| Ethanolic Extract (EAC) | HepG2 | > 100 µg/mL | 48 h | [10] |

| Antcin K | Hep 3B | 80-125 µM | 48 h |[11] |

Table 2: Comparison of Polyphenol Extraction Yields

| Extraction Solvent | Yield (mg/g) | Reference |

|---|---|---|

| 70% Ethanol (B145695) | 10.95 mg/g | [12] |

| Deep-Eutectic Solvent (DES) | 22.09 mg/g |[12] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the isolation and evaluation of bioactive compounds. The following are standard protocols derived from published literature.

Protocol 1: General Extraction and Isolation of Triterpenoids

This protocol outlines a multi-step process for isolating triterpenoids from the fruiting bodies or mycelia of A. cinnamomea.

-

Preparation: Dry the fungal material (fruiting bodies or mycelia) in an oven at 50°C for 48 hours and grind it into a fine powder.[8]

-

Solvent Extraction: Perform reflux extraction on the dried powder using a solvent such as methanol (B129727) or ethanol for approximately 6 hours. Repeat the process 3-4 times to ensure exhaustive extraction.[8]

-

Concentration: Filter the combined extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

-

Fractionation (Optional): The crude extract can be further partitioned using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, chloroform) to separate compounds based on their lipophilicity.[1]

-

Column Chromatography: Subject the crude extract or a specific fraction to column chromatography for purification.

-

Stationary Phase: Silica gel is commonly used for initial separation.[1]

-

Elution: Elute the column with a gradient of solvents, such as n-hexane-acetone or chloroform-methanol, to separate individual compounds.[1]

-

Further Purification: For higher purity, subsequent chromatography steps using Sephadex LH-20, reversed-phase (ODS C18) columns, or semi-preparative HPLC are often required.[1]

-

Protocol 2: Hot Water Extraction of Polysaccharides

This method is standard for isolating water-soluble polysaccharides.

-

Pre-treatment: Defat the dried mycelial powder with a chloroform-methanol mixture to remove lipids.[7] For fruiting bodies, supercritical fluid CO2 extraction can be used to remove oil-soluble compounds prior to water extraction.[2]

-

Extraction: Extract the pre-treated powder with hot water (e.g., 90-100°C) for several hours. This process is typically repeated 2-3 times.

-

Protein Removal (Deproteinization): Remove protein impurities from the aqueous extract using methods like the Sevag method (shaking with chloroform/n-butanol) or enzymatic digestion (e.g., with papain).[1]

-

Precipitation: Concentrate the deproteinized extract and add 3-4 volumes of 70-80% ethanol. Allow the mixture to stand overnight at 4°C to precipitate the crude polysaccharides.[1][7]

-

Purification: Collect the precipitate by centrifugation, redissolve it in hot water, and purify it further using techniques like gel filtration chromatography (e.g., Sephadex G-100).

Protocol 3: HPLC Analysis of Triterpenoids

High-Performance Liquid Chromatography (HPLC) is used for the quantitative and qualitative analysis of triterpenoids.

-

System: Agilent 1100 series or equivalent with a Diode-Array Detector (DAD).[8]

-

Column: Reversed-phase C18 column (e.g., Cosmosil 5C18-AR-II, 250 × 4.6 mm).[8]

-

Mobile Phase: A gradient elution using:

-

Gradient Program:

-

0–65 min: 30–47% B

-

65–100 min: 47% B

-

100–140 min: 47–100% B

-

140–170 min: 100% B

-

170–175 min: 100–30% B[8]

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: 210 nm.[8]

-

Injection Volume: 20 µL.[8]

-

Sample Preparation: Dissolve 10 mg of dry extract in 1 mL of methanol.[8]

Protocol 4: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing the cytotoxic effects of compounds on cultured cells.[13][14]

-

Cell Seeding: Plate cells (e.g., Huh-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 7 x 10³ cells/well) and incubate overnight under standard conditions (37°C, 5% CO2).[9][15]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Antcin K, ethanolic extract) or vehicle control (e.g., DMSO). Incubate for a specified period, typically 24 to 72 hours.[9][11][15]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[9]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[9][14]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of A. cinnamomea compounds are mediated through the modulation of critical cellular signaling pathways.

Inhibition of Cancer Metastasis and Inflammation via PI3K/Akt/mTOR/NF-κB Pathway

Antcin K, a major triterpenoid, has been shown to inhibit the motility and invasion of cancer cells and suppress the production of pro-inflammatory cytokines.[16][17] It achieves this by downregulating the phosphorylation (activation) of key proteins in the PI3K/Akt/mTOR and NF-κB signaling cascades.[16] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this cascade, Antcin K effectively reduces the expression of downstream targets like Matrix Metalloproteinase-7 (MMP-7), a protein involved in tissue remodeling and cancer metastasis.[16]

Caption: Antcin K inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.

Induction of Apoptosis via Inhibition of the JAK2/STAT3 Pathway

The ethanolic extract of A. cinnamomea (ACEE) has demonstrated significant anti-tumor activity by inducing apoptosis in lung cancer cells.[18][19] This effect is mediated through the inhibition of the JAK2/STAT3 signaling pathway.[18] STAT3 is a transcription factor that, when activated (phosphorylated) by JAK2, promotes the expression of anti-apoptotic proteins like Bcl-2 and Survivin. ACEE treatment reduces the phosphorylation of STAT3, leading to decreased levels of these protective proteins and increased levels of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[18][19]

Caption: ACEE induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway.

General Experimental Workflow for Compound Isolation

The process of discovering and characterizing bioactive compounds from A. cinnamomea follows a systematic workflow, from raw material processing to the identification of pure, active molecules.

Caption: General workflow for isolation of bioactive compounds from A. cinnamomea.

Conclusion

Antrodia cinnamomea is a rich source of unique bioactive compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[1][5][20] The diverse chemical structures, ranging from complex triterpenoids to large polysaccharides, offer multiple avenues for drug discovery and development. The data and protocols summarized herein provide a technical foundation for researchers to explore these compounds further. Future work should focus on optimizing cultivation and extraction techniques to improve yields, conducting more extensive in vivo studies and clinical trials to validate efficacy and safety[21], and elucidating the full spectrum of their molecular mechanisms to identify new therapeutic targets.

References

- 1. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qascf.com [qascf.com]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Fungus Antrodia cinnamomea Inhibits Growth and Cancer Stem Cell Characteristics of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea [dspace.mit.edu]

- 7. qascf.com [qascf.com]

- 8. Taiwan Forestry Research Institute-Identification of Antrodia cinnamomea [tfri.gov.tw]

- 9. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antrodia cinnamomea boosts the anti-tumor activity of sorafenib in xenograft models of human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. A preliminary randomised controlled study of short-term Antrodia cinnamomea treatment combined with chemotherapy for patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Cancer Mechanisms of 4-Acetylantroquinonol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylantroquinonol B (4-AAQB), a ubiquinone derivative isolated from the medicinal mushroom Taiwanofungus camphoratus (also known as Antrodia cinnamomea), has emerged as a promising small molecule with potent anti-neoplastic properties.[1][2] Preliminary studies have demonstrated its efficacy in inhibiting tumor growth, metastasis, and chemoresistance across a spectrum of cancers, including pancreatic, prostate, hepatocellular, colorectal, and breast cancers.[1][3][4][5][6] This technical guide provides an in-depth overview of the current understanding of 4-AAQB's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Mechanisms of Action

4-AAQB exerts its anti-cancer effects through a multi-targeted approach, primarily by modulating critical signaling pathways involved in cell proliferation, survival, angiogenesis, and drug resistance. The core mechanisms identified to date include the inhibition of pro-survival pathways like PI3K/Akt and the suppression of oncogenic signaling cascades such as Wnt/β-catenin and JAK/STAT.

Quantitative Data Summary

The following tables summarize the quantitative data from key preliminary studies on 4-AAQB, providing insights into its potency and efficacy in various cancer models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (24h) | Reference |

| DLD-1 | Colorectal Cancer | SRB | 7.82 µM | [5] |

| HCT116 | Colorectal Cancer | SRB | 11.25 µM | [5] |

Table 2: In Vitro Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Finding | Reference |

| MiaPaCa-2 & MiaPaCa-2GEMR | 2 and 5 µM 4-AAQB | Reduced Cell Viability | Dramatic reduction | [1][7] |

| MiaPaCa-2 | 5 µM 4-AAQB | Inhibition of HMGB1 and RAGE expression | Significant inhibition | [1] |

| MiaPaCa-2GEMR | 2 and 5 µM 4-AAQB | Inhibition of HMGB1 and RAGE expression | Effective inhibition | [1] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Outcome | Quantitative Finding | Reference |

| Prostate Cancer (PC3 cells) | Subcutaneous Xenograft | 0.5 mg/kg and 2 mg/kg 4-AAQB | Decreased tumor growth | Dose-dependent reduction in tumor volume | [3] |

| Hepatocellular Carcinoma (HuH-7 cells) | Xenograft and Orthotopic Models | Not Specified | Pronounced inhibitory effects on tumor growth | - | [4] |

| Colorectal Cancer | Animal Studies | Not Specified | Comparable tumor-shrinking ability to FOLFOX | - | [2] |

| Triple Negative Breast Cancer | Orthotropic Xenograft Mouse Model | Not Specified | Suppressed tumor growth | Inhibition of CDK2 and CDK4 | [6] |

Signaling Pathways Modulated by this compound

4-AAQB has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

A central mechanism of 4-AAQB is the downregulation of the PI3K/Akt/mTOR pathway. This pathway is a key regulator of cell survival, proliferation, and resistance to chemotherapy. In gemcitabine-resistant pancreatic cancer cells, 4-AAQB was found to suppress the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling cascade, leading to enhanced cell death and inhibition of autophagy.[1][7] In prostate cancer, 4-AAQB attenuates VEGF-induced phosphorylation of PI3K and Akt.[3] Furthermore, in highly aggressive epithelial cancers, it has been shown to suppress autophagic flux and improve cisplatin (B142131) sensitivity by inhibiting the PI3K/Akt/mTOR/p70S6K signaling pathway.[8]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 4-AAQB.

VEGF/ERK Signaling Pathway

4-AAQB also demonstrates anti-angiogenic properties by targeting the VEGF/ERK signaling pathway. In human prostate cancer cells and human umbilical vein endothelial cells (HUVECs), 4-AAQB was shown to attenuate serum or VEGF-induced phosphorylation of VEGFR2 and ERK1/2.[3] This inhibition leads to a reduction in cell migration, invasion, and neovascularization.[3][9]

Figure 2: 4-AAQB-mediated inhibition of VEGF/ERK signaling.

Wnt/β-catenin and JAK/STAT Signaling Pathways

In colorectal cancer, 4-AAQB has been shown to negatively regulate crucial oncogenic and stem cell maintenance pathways, including the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways.[2][5] This leads to a dose-dependent downregulation of ALDH and other stemness-related factors, suggesting a role for 4-AAQB in targeting cancer stem cells.[2]

Figure 3: Negative regulation of Wnt and JAK/STAT pathways by 4-AAQB.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preliminary studies of 4-AAQB's mechanism of action.

Cell Viability and Proliferation Assays

-

MTT Assay: Used to assess the metabolic activity of cells as an indicator of cell viability.

-

Protocol: Prostate cancer cells (PC3) were treated with 4-AAQB, followed by incubation with MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide). The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.[9]

-

-

SRB (Sulforhodamine B) Assay: A colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

BrdU (5-bromo-2'-deoxyuridine) Assay: Used to quantify cell proliferation.

-

Protocol: Prostate cancer cells (PC3) and HUVECs were treated with 4-AAQB and incubated with BrdU.[9] The incorporation of BrdU into newly synthesized DNA was detected using an anti-BrdU antibody and a colorimetric substrate.

-

Figure 4: General workflow for cell viability and proliferation assays.

Cell Cycle Analysis

-

Flow Cytometry: Used to analyze the distribution of cells in different phases of the cell cycle.

-

Protocol: Pancreatic cancer cells were treated with 4-AAQB for 48 hours.[1] Cells were then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of individual cells was then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA Probe: Used to measure intracellular ROS levels.

-

Protocol: Pancreatic cancer cells were treated with 4-AAQB for 48 hours.[1] Cells were then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in the presence of ROS. The fluorescence intensity was measured to quantify ROS levels.

-

Western Blot Analysis

-

Protocol: To investigate the effect of 4-AAQB on protein expression, cells were treated with the compound, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the proteins of interest (e.g., HMGB1, RAGE, MDR1, p-PI3K, p-Akt, p-ERK).[1][3] Horseradish peroxidase-conjugated secondary antibodies were then used for detection via chemiluminescence.

In Vivo Xenograft Models

-

Protocol: To evaluate the in vivo anti-tumor activity of 4-AAQB, human cancer cells (e.g., PC3 prostate cancer cells) were subcutaneously injected into immunodeficient mice.[3] Once tumors were established, mice were treated with 4-AAQB or a vehicle control. Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.

Conclusion and Future Directions

The preliminary studies on this compound have laid a strong foundation for its development as a potential anti-cancer therapeutic. Its ability to modulate multiple key oncogenic signaling pathways highlights its potential to overcome drug resistance and inhibit tumor progression. Future research should focus on elucidating the precise molecular targets of 4-AAQB, conducting more extensive preclinical studies in a wider range of cancer models, and exploring its potential in combination therapies. The detailed mechanistic insights provided in this guide offer a valuable resource for scientists and researchers dedicated to advancing novel cancer treatments.

References

- 1. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound induced DNA damage response signaling and apoptosis via suppressing CDK2/CDK4 expression in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

"antiproliferative activity of 4-acetylantroquinonol B"

An In-Depth Technical Guide on the Antiproliferative Activity of 4-Acetylantroquinonol B

Introduction

This compound (4-AAQB) is a ubiquinone derivative isolated from the mycelia of Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a medicinal fungus native to Taiwan.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and notably, potent antitumor properties.[1][3] Extensive research has demonstrated that 4-AAQB exhibits significant antiproliferative activity against a wide range of cancer cell lines, positioning it as a promising candidate for further development in oncology.[3][4]

This technical guide provides a comprehensive overview of the antiproliferative effects of 4-AAQB, detailing its mechanism of action, summarizing quantitative data from various studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of 4-AAQB has been quantified across various cancer cell lines, primarily through the determination of IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth. The following tables summarize the key quantitative findings from multiple studies.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 0.10 ± 0.00 µg/mL | 72 hours | [2] |

| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 0.08 ± 0.00 µg/mL | 96 hours | [2] |

| MiaPaCa-2 | Pancreatic Cancer | MTT Assay | Significant viability reduction at 2 µM and 5 µM | Not Specified | [1][5] |

| MiaPaCa-2GEMR | Gemcitabine-Resistant Pancreatic Cancer | MTT Assay | Significant viability reduction at 2 µM and 5 µM | Not Specified | [1][5] |

| PC3 | Prostate Cancer | MTT Assay | Dose-dependent inhibition of cell viability | Not Specified | [6] |

| DU145 | Prostate Cancer | SRB Assay | Dose-dependent inhibition of cell viability | Not Specified | [6] |

| DLD-1 | Colorectal Cancer | SRB Assay | Dose-dependent inhibition of cell viability | Not Specified | [4] |

| HCT116 | Colorectal Cancer | SRB Assay | Dose-dependent inhibition of cell viability | Not Specified | [4] |

| HuH-7 | Hepatocellular Carcinoma | Proliferation Assay | Inhibition of cell growth | Not Specified | [7] |

Table 2: Effects of this compound on Cell Cycle Progression and Apoptosis

| Cell Line | Cancer Type | Effect | Key Findings | Reference |

| MiaPaCa-2 | Pancreatic Cancer | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest and promoted apoptosis. | [1][4] |

| MiaPaCa-2GEMR | Gemcitabine-Resistant Pancreatic Cancer | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest and promoted apoptosis. | [1][4] |

| PC3 | Prostate Cancer | Cell Cycle Arrest | Induced cell cycle arrest. | [6] |

| HepG2 | Hepatocellular Carcinoma | Cell Cycle Modulation | Modulated cell cycle regulators. | [7] |

| MiaPaCa-2 & MiaPaCa-2GEMR | Pancreatic Cancer | Apoptosis | Upregulated the expression of the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-xL, leading to an increased Bax/Bcl-xL ratio. | [1] |

Mechanisms of Antiproliferative Action

This compound exerts its antiproliferative effects through the modulation of multiple critical signaling pathways involved in cancer cell growth, survival, and metastasis.

Inhibition of PI3K/Akt/mTOR Signaling: A primary mechanism of 4-AAQB is the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][8] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy. 4-AAQB has been shown to inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and the induction of apoptosis.[3][7] In gemcitabine-resistant pancreatic cancer cells, 4-AAQB was found to enhance cell death and inhibit autophagy by downregulating the PI3K/Akt/MDR1 pathway.[1][5]

Suppression of Angiogenesis: 4-AAQB demonstrates anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[6][9] It attenuates serum or VEGF-induced phosphorylation of VEGFR2, PI3K/Akt, and ERK1/2 in both prostate cancer cells and human umbilical vein endothelial cells (HUVECs).[6] This leads to the inhibition of endothelial cell migration, tube formation, and neovascularization, thereby suppressing tumor growth and metastasis.[3][6][7]

Modulation of Oncogenic and Stem Cell Pathways: In colorectal cancer, 4-AAQB has been shown to negatively regulate key oncogenic and stem cell maintenance pathways, including the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways.[10] By downregulating these pathways, 4-AAQB can suppress the cancer stem-like phenotype and attenuate chemoresistance.[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by 4-AAQB and the general workflows for the experimental protocols described.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-AAQB.

Caption: Anti-angiogenic mechanism of 4-AAQB through the VEGF pathway.

Caption: A streamlined workflow for assessing antiproliferative activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antiproliferative activity of this compound.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11][12]

-

Compound Treatment: Prepare serial dilutions of 4-AAQB in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of 4-AAQB. Include a vehicle control (DMSO).[12][13]

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12][13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[11][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.[11]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 4-AAQB on the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

PBS

-

Ice-cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) staining solution containing RNase A

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with various concentrations of 4-AAQB for the desired time.[11]

-

Cell Harvesting: Harvest the cells by trypsinization.[11]

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol for fixation, typically overnight at -20°C.[13]

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[11][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.[11]

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by 4-AAQB.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-xL)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]

-

Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.[13]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour.[13]

-

Detection: Detect the protein bands using a chemiluminescence system. Use a loading control like β-actin to normalize protein levels.[13]

-

References

- 1. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound isolated from mycelium of Antrodia cinnamomea inhibits proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to 4-Acetylantroquinonol B Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Acetylantroquinonol B (4-AAQB), a bioactive ubiquinone derivative isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea, has emerged as a promising small molecule with potent anti-cancer and anti-inflammatory properties.[1][2] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are frequently dysregulated in various pathologies. This technical guide provides an in-depth exploration of the core signaling cascades influenced by 4-AAQB, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

4-AAQB exerts its biological effects by intervening in several critical signaling pathways that govern cell proliferation, survival, angiogenesis, inflammation, and stemness. The primary pathways identified are the PI3K/Akt/mTOR, MAPK, NF-κB, JAK/STAT, and Wnt/β-catenin signaling cascades.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many cancers. 4-AAQB has been shown to effectively suppress this pathway at multiple key nodes.

In various cancer cell lines, including prostate, ovarian, and pancreatic cancer, 4-AAQB treatment leads to a significant reduction in the phosphorylation of Akt and mTOR.[5][6][7] This inhibition, in turn, affects downstream effectors like p70S6K and 4E-BP1, ultimately leading to a blockade of protein synthesis and cell cycle arrest.[6][8] Furthermore, in gemcitabine-resistant pancreatic cancer cells, 4-AAQB has been demonstrated to suppress the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling pathway, thereby inhibiting autophagy and enhancing chemosensitivity.[9][10]

The MAPK Pathway: Regulating Stress Responses and Proliferation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. 4-AAQB has demonstrated inhibitory effects on the phosphorylation of key MAPK members, including ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated macrophages.[2][11] This inhibition contributes to its anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

The NF-κB Pathway: A Key Player in Inflammation and Immunity

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12][13] In LPS-stimulated macrophages, 4-AAQB has been shown to inhibit the phosphorylation of the NF-κB subunit p65 and its inhibitory protein IκBα.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

JAK/STAT and Wnt/β-catenin Pathways: Regulators of Stemness and Development

In the context of colorectal cancer, 4-AAQB has been found to downregulate the LGR5/Wnt/β-catenin and JAK/STAT signaling pathways.[1][14] These pathways are crucial for the maintenance of cancer stem cell-like phenotypes. By inhibiting these cascades, 4-AAQB can suppress tumor initiation, growth, and chemoresistance.[1][15]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of 4-AAQB on different cell lines and signaling pathways.

Table 1: Effects of 4-AAQB on Cell Viability

| Cell Line | Cancer Type | 4-AAQB Concentration (µM) | Effect | Reference |

| MiaPaCa-2 | Pancreatic | 2 and 5 | Dramatically reduced cell viability | [9][10] |

| MiaPaCa-2GEMR | Pancreatic (Gemcitabine-resistant) | 2 and 5 | Dramatically reduced cell viability | [9][10] |

| PC3 | Prostate | Not specified | Inhibited cell growth | [5][7] |

| DU145 | Prostate | Not specified | Inhibited cell viability | [7] |

| DLD-1 | Colorectal | 2.5 - 10 | Reduced viability | [14] |

| HCT116 | Colorectal | 2.5 - 10 | Reduced viability | [14] |

Table 2: Modulation of Signaling Pathways by 4-AAQB

| Pathway | Key Proteins Inhibited | Cell Type | Reference |

| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-p70S6K | Prostate cancer cells, Ovarian cancer cells | [5][6][7] |

| RAGE/HMGB1/PI3K/Akt/MDR1 | PI3K, Akt | Gemcitabine-resistant pancreatic cancer cells | [9][10] |

| MAPK | p-ERK, p-JNK, p-p38 | Macrophages | [2][11] |

| NF-κB | p-p65, p-IκBα | Macrophages | [2] |

| Lgr5/Wnt/β-catenin | Downregulated | Colorectal cancer cells | [1][14] |

| JAK/STAT | Downregulated | Colorectal cancer cells | [1][14] |

| VEGF/VEGFR2 | VEGFR2, PI3K, ERK, mTOR | Prostate cancer cells, HUVECs | [5][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of 4-AAQB.

Cell Viability Assays

1. Sulforhodamine B (SRB) Assay:

-

Principle: Measures cell density based on the measurement of cellular protein content.

-

Protocol Outline:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of 4-AAQB for a specified duration (e.g., 48 hours).

-

Fix cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB solution.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

2. MTT Assay:

-

Principle: Measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

Protocol Outline:

-

Seed cells in 96-well plates.

-

Treat with 4-AAQB.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Western Blotting for Protein Phosphorylation and Expression

-

Principle: To detect specific proteins in a sample of tissue homogenate or extract.

-

Protocol Outline:

-

Lyse 4-AAQB-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Experimental Workflow

Conclusion and Future Directions

This compound is a multi-targeting agent that significantly impacts key signaling pathways implicated in cancer and inflammation. Its ability to concurrently inhibit the PI3K/Akt/mTOR, MAPK, NF-κB, JAK/STAT, and Wnt/β-catenin pathways underscores its potential as a robust therapeutic candidate. The data and protocols presented in this guide offer a foundational resource for researchers to further elucidate the mechanisms of action of 4-AAQB and to accelerate its translation into clinical applications. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as the identification of predictive biomarkers to guide patient selection in potential clinical trials.

References

- 1. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antroquinonol, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound enhances cell death and inhibits autophagy by downregulating the PI3K/Akt/MDR1 pathway in gemcitabine-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

4-Acetylantroquinonol B: A Comprehensive Technical Overview of its Preclinical Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylantroquinonol B (4-AAQB), a bioactive ubiquinone derivative isolated from the mycelium of the medicinal mushroom Antrodia cinnamomea, has emerged as a promising candidate in preclinical cancer research. This technical guide provides an in-depth overview of the existing research on 4-AAQB, focusing on its mechanism of action, in vitro and in vivo efficacy, and its potential as a therapeutic agent against various malignancies. This document synthesizes key findings on its impact on critical signaling pathways, the tumor microenvironment, and cancer stem cells. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative data and visual representations of its molecular targets. While clinical trial data for 4-AAQB is not yet available, research into extracts of Antrodia cinnamomea is ongoing.

Introduction

Antrodia cinnamomea, a rare mushroom native to Taiwan, has a long history of use in traditional medicine for a variety of ailments, including cancer.[1] Modern phytochemical investigations have led to the isolation of several bioactive compounds, with this compound being a subject of intense scientific scrutiny for its potent anticancer properties.[1][2][3] This document serves as a technical resource for researchers and professionals in the field of oncology drug development, summarizing the current state of knowledge on 4-AAQB's preclinical anticancer activities.

In Vitro Efficacy of this compound

4-AAQB has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types.

| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |

| Colorectal Cancer | DLD-1 | SRB | 7.82 (24h) | [4] |

| Colorectal Cancer | HCT116 | SRB | 11.25 (24h) | [4] |

| Pancreatic Cancer | MiaPaCa-2 | MTT | < 2-5 | [5][6] |

| Pancreatic Cancer (Gemcitabine-Resistant) | MiaPaCa-2GEMR | MTT | < 2-5 | [5][6] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

In Vivo Efficacy of this compound

Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the potential of 4-AAQB to inhibit tumor growth and metastasis in a living system.

| Cancer Type | Xenograft Model | Dosage | Key Findings | Reference |

| Prostate Cancer | PC3 Subcutaneous Xenograft | 0.5 mg/kg and 2 mg/kg | Decreased tumor growth.[7][8] | [7][8] |

| Hepatocellular Carcinoma | HuH-7 Xenograft and Orthotopic Models | Not Specified | Pronounced inhibition of tumor growth.[3] | [3] |

| Colorectal Cancer | Not Specified | Not Specified | Comparable tumor-shrinking ability to FOLFOX chemotherapy.[2] | [2] |

| Triple-Negative Breast Cancer | Orthotopic Xenograft Model | Not Specified | Suppressed tumor growth.[9] | [9] |

Table 2: In Vivo Anticancer Efficacy of this compound in Xenograft Models

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Research has elucidated several key signaling pathways that are modulated by 4-AAQB, contributing to its anticancer effects. These pathways are central to tumor cell proliferation, survival, angiogenesis, and metastasis.

VEGF/PI3K/ERK/mTOR Pathway

In prostate cancer, 4-AAQB has been shown to suppress tumor growth and angiogenesis by targeting the VEGF/PI3K/ERK/mTOR signaling cascade.[7][8] This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting this pathway, 4-AAQB effectively cuts off the tumor's supply lines.[7][8]

Caption: 4-AAQB inhibits the VEGF/PI3K/ERK/mTOR signaling pathway.

Lgr5/Wnt/β-catenin and JAK-STAT Pathways

In colorectal cancer, 4-AAQB has been found to negatively regulate the Lgr5/Wnt/β-catenin and JAK-STAT signaling pathways.[1][2] These pathways are crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and chemoresistance.[1][2]

Caption: 4-AAQB downregulates Lgr5/Wnt/β-catenin and JAK-STAT pathways.

RAGE/HMGB1/PI3K/Akt/MDR1 Pathway and Overcoming Chemoresistance

In gemcitabine-resistant pancreatic cancer cells, 4-AAQB has been shown to enhance cell death and inhibit autophagy by downregulating the RAGE/HMGB1-initiated PI3K/Akt/MDR1 signaling pathway.[5] This suggests a potential role for 4-AAQB in overcoming chemoresistance, a major challenge in cancer therapy.[5]

Caption: 4-AAQB enhances gemcitabine sensitivity by inhibiting the RAGE/HMGB1/PI3K/Akt/MDR1 pathway.

Experimental Protocols

Detailed and reproducible experimental design is paramount in preclinical research. The following sections outline the methodologies for key assays used in the evaluation of 4-AAQB's anticancer properties.

Cell Viability and Cytotoxicity Assays

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 4-AAQB in complete cell culture medium. Replace the medium in the wells with 100 µL of the respective 4-AAQB dilutions. Include vehicle and negative controls.

-

Cell Fixation: After the desired incubation period (e.g., 24, 48, or 72 hours), gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid. Air dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid and allow the plates to air dry.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: The assay is based on the ability of living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

-

Procedure: A similar procedure to the SRB assay is followed for cell plating and treatment. After incubation with 4-AAQB, the MTT reagent is added to the wells and incubated to allow formazan crystal formation. A solubilization solution (e.g., DMSO) is then added to dissolve the crystals, and the absorbance is measured, typically around 570 nm.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. 4-AAQB is administered at specified dosages (e.g., 0.5 mg/kg, 2 mg/kg) via a suitable route (e.g., intraperitoneal or oral gavage) for a defined period.

-

Tumor Volume Measurement: Tumor size is measured periodically (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control group.

Caption: A generalized workflow for in vivo xenograft studies.

Clinical Status

To date, there are no registered clinical trials specifically investigating this compound. However, there are ongoing clinical studies evaluating the safety and efficacy of extracts from Antrodia cinnamomea in cancer patients, often as an adjuvant to standard chemotherapy. These trials may provide valuable insights into the clinical potential of its bioactive constituents, including 4-AAQB.

Future Directions

The preclinical data for this compound is compelling, highlighting its potential as a novel anticancer agent. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of 4-AAQB and to establish a clear dose-response relationship.

-

Toxicology Studies: Comprehensive toxicology studies are necessary to determine the safety profile of 4-AAQB before it can be considered for clinical development.

-

Combination Therapies: Further investigation into the synergistic effects of 4-AAQB with existing chemotherapeutic agents and targeted therapies is warranted.

-

Biomarker Discovery: Identifying predictive biomarkers could help to select patient populations most likely to respond to 4-AAQB treatment.

Conclusion

This compound has demonstrated significant anticancer activity in a variety of preclinical models. Its multifaceted mechanism of action, which involves the modulation of key signaling pathways, inhibition of angiogenesis, and targeting of cancer stem cells, makes it an attractive candidate for further drug development. While the transition from preclinical findings to clinical application is a long and rigorous process, the existing body of research provides a strong rationale for continued investigation into the therapeutic potential of this compound in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses tumor growth and metastasis of hepatoma cells via blockade of translation-dependent signaling pathway and VEGF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. This compound Suppresses Prostate Cancer Growth and Angiogenesis via a VEGF/PI3K/ERK/mTOR-Dependent Signaling Pathway in Subcutaneous Xenograft and In Vivo Angiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Jade of the Mountains: An In-depth Technical Guide to Antrodia cinnamomea for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrodia cinnamomea, a rare and highly valued medicinal fungus endemic to Taiwan, has emerged from the realm of traditional medicine into the forefront of modern oncological research.[1][2][3][4] Traditionally used for a variety of ailments, this unique mushroom, also known as "Niu-Chang-Chih," is now the subject of intense scientific scrutiny for its potent anti-cancer properties.[1][3][4][5] This technical guide provides a comprehensive overview of the current state of research on Antrodia cinnamomea in cancer therapy, focusing on its bioactive constituents, mechanisms of action, and the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Active Compounds and Extraction Methodologies

The therapeutic potential of Antrodia cinnamomea is attributed to a rich and diverse array of bioactive compounds, primarily triterpenoids, polysaccharides, and ubiquinone derivatives.[1][3]

Extraction of Bioactive Compounds:

The isolation of these active constituents is a critical first step in both research and drug development. A common and effective method for extracting a broad spectrum of bioactive compounds is ethanol (B145695) extraction .[6][7]

-

General Protocol for Ethanol Extraction:

-

Fresh or dried fruiting bodies of Antrodia cinnamomea are ground into a fine powder.[6]

-

The powder is mixed with a solvent, typically 70-95% ethanol, at a specified liquid-to-solid ratio (e.g., 40:1).[6]

-

The mixture is then subjected to an extraction process, which can include conventional shaking, ultrasonic-assisted extraction, or high-pressure extraction to enhance efficiency.[6]

-

Following extraction, the mixture is centrifuged to separate the supernatant from the solid residue.

-

The supernatant, containing the dissolved bioactive compounds, is collected for further analysis and purification.[6]

-

For the isolation of specific classes of compounds, such as polysaccharides, hot-water extraction followed by ethanol precipitation is a commonly employed technique.[3] The extraction and purification of ubiquinones (B1209410) like antroquinonol (B1665121) often involve the use of n-hexane followed by chromatographic techniques.[1]

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic and anti-proliferative effects of Antrodia cinnamomea extracts and their isolated compounds have been quantified in numerous studies. This section summarizes key quantitative data in structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Antrodia cinnamomea Compounds and Extracts

| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |

| Ubiquinones (compounds 1-8) | A549 (Lung), HepG2 (Liver), PC3 (Prostate) | 0.001 to 35.883 µM | [2] |

| Antroquinonol D | MCF7 (Breast) | 8.01 µM | [7] |

| Antroquinonol D | T47D (Breast) | 3.57 µM | [7] |

| Antroquinonol D | MDA-MB-231 (Breast) | 25.08 µM | [7] |

| 2-methoxy-6-methyl-1,4-benzoquinone | Various (6 cell lines) | 2.8-8.7 μM | [8] |

| Ethanolic Extract (EAC) | Huh-7 (Liver) | 245.40 ± 2.45 µg/ml | [9] |

| Ethanolic Extract (EAC) | HepG2 (Liver) | 51.93 ± 2.18 µg/ml | [9] |

| Ethanolic Extract with Ginger (EACG) | Huh-7 (Liver) | 50.33 ± 3.66 µg/ml | [9] |

| Ethanolic Extract with Ginger (EACG) | HepG2 (Liver) | 8.35 ± 0.97 µg/ml | [9] |

| Mycelial Fermentation Broth (AC-MFB) | EA.hy926 (Endothelial) - Migration Inhibition | 8.8 ± 1.6 mg/mL | [5] |

| Mycelial Fermentation Broth (AC-MFB) | SVEC4-10 (Endothelial) - Migration Inhibition | 3.0 ± 0.3 mg/mL | [5] |

| Mycelial Fermentation Broth (AC-MFB) | Endothelial Cells - Tube Formation Inhibition | 1.4 to 3.1 mg/mL | [5] |

| Benzenoid and Maleic Acid Derivatives | PC3 (Prostate) | 13.2590 μM (for compound 9) | [2] |

| Compounds 4-7 | CT26 (Colorectal) | 6.7 to 18.2 μM | [10] |

| Compounds 4-7 | K562 (Leukemia) | 12.5 to 23.1 μM | [10] |

Table 2: In Vivo Tumor Growth Inhibition by Antrodia cinnamomea Extracts

| Extract/Compound | Animal Model | Cancer Type | Dosage and Administration | Tumor Volume/Weight Reduction | Reference |

| Ethanolic Extract (ACEE) | C57BL/6 mice | Lewis Lung Carcinoma | 0.5% and 1% orally | Significantly inhibited tumor growth | [11] |

| Mycelial Fermentation Broth (AC-MFB) | BALB/c mice | Hepatocellular Carcinoma (1MEA.7R.1 cells) | 200 μL (50 mg/mL) orally for 28 days | Significantly inhibited tumor growth | [5] |

| Novel Ubiquinone Derivative (AC009) | NOD SCID mice | Colorectal Cancer (HCT116 cells) | 1.5 and 6 mg/kg intraperitoneally | Significantly inhibited tumor growth | [12] |

| Ethanolic Extract (EEA) | Nude BALB/c mice | Head and Neck Squamous Cell Carcinoma (SAS cells) | Not specified | Significantly inhibited tumor growth | [13] |

| Dropping Pills (ACDPs) | Animal Model | Hepatocellular Carcinoma | 200 and 400 mg/kg/day | Reduced tumor weight by 48% and 67% respectively | [14] |

| Ethanolic Extract | Animal Model | Lung Cancer | 0.25 and 0.5 g/kg | Reduced tumor size by 30-58% (7 days) and 68-76% (14 days) | [14] |

Mechanisms of Action and Signaling Pathways

Antrodia cinnamomea exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways involved in tumorigenesis and progression.

Induction of Apoptosis

A primary mechanism by which Antrodia cinnamomea inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This is often mediated by the regulation of the p53 tumor suppressor protein and members of the Bcl-2 family of proteins.[15][16]

A standard Western blot protocol to assess the expression of apoptosis-related proteins in cancer cells treated with Antrodia cinnamomea extract (ACE) would involve the following steps:

-

Cell Culture and Treatment: Cancer cell lines (e.g., A549 human non-small cell lung cancer cells) are cultured to an appropriate confluency and then treated with varying concentrations of ACE for a specified duration (e.g., 24 hours).[16]

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, cleaved caspase-3, cleaved PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Cell Cycle Arrest

Antrodia cinnamomea has been shown to induce cell cycle arrest, preventing cancer cells from proliferating uncontrollably. This is often observed at the G1 or G2/M phases of the cell cycle.[9]

The following protocol outlines the use of flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with Antrodia cinnamomea extract.

-

Cell Seeding and Treatment: Cancer cells (e.g., Huh-7 hepatocellular carcinoma cells) are seeded in culture dishes and treated with the desired concentrations of the extract for 24 or 48 hours.[9]

-

Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol.[9]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Antrodia cinnamomea has demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that supply nutrients to tumors.

Anti-Metastatic Activity

The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Antrodia cinnamomea and its constituents have been shown to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.

Key Signaling Pathways Modulated by Antrodia cinnamomea

The diverse anti-cancer effects of Antrodia cinnamomea are orchestrated through the modulation of several critical intracellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Antrodia cinnamomea has been shown to inhibit the phosphorylation and activation of STAT3, thereby downregulating its downstream target genes.[11][17][18][19][20]

Caption: Antrodia cinnamomea inhibits the JAK2/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in many cancers. Antrodia cinnamomea has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell survival and proliferation.[14][21][22][23]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. qascf.com [qascf.com]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal Fungus Antrodia cinnamomea Inhibits Growth and Cancer Stem Cell Characteristics of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of bioactive ingredients from fruiting bodies of Antrodia cinnamomea assisted by high hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Antrodia cinnamomea Extract Reduced Cancer Stem-Like Phenotype Changes and Resensitized KRAS-Mutant Colorectal Cancer via a MicroRNA-27a Pathway | MDPI [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]